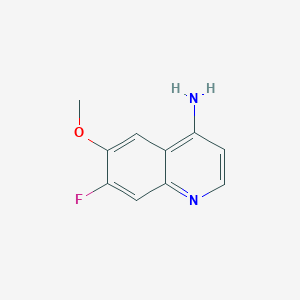

7-Fluoro-6-methoxyquinolin-4-amine

Description

BenchChem offers high-quality 7-Fluoro-6-methoxyquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-6-methoxyquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

7-fluoro-6-methoxyquinolin-4-amine |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13) |

InChI Key |

UZEKGQZKFYJKKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 7-Fluoro-6-methoxyquinolin-4-amine Scaffolds

The following technical guide details the structural identification, synthesis, and pharmacological utility of 7-Fluoro-6-methoxyquinolin-4-amine derivatives.

Core Focus: Structural Identification, Synthetic Protocols, and Kinase Inhibition Mechanisms.

Structural Identity & CAS Registry

The term "7-Fluoro-6-methoxyquinolin-4-amine derivatives" refers to a class of pharmacophores widely used in tyrosine kinase inhibitors (TKIs), specifically targeting c-Met (HGFR) and VEGFR2 .

Because "derivatives" implies a variable R-group at the amine position, there is no single CAS number for the entire group. However, the Core Scaffold (the electrophilic intermediate used to synthesize these derivatives) and the Primary Amine are distinct entities.

Key Chemical Identifiers

| Compound Role | Chemical Name | CAS Number | Molecular Formula |

| Key Intermediate | 4-Chloro-7-fluoro-6-methoxyquinoline | 25759-94-8 | C₁₀H₇ClFNO |

| Precursor (Keto) | 7-Fluoro-6-methoxyquinolin-4(1H)-one | 948573-52-2 | C₁₀H₈FNO₂ |

| Primary Amine | 7-Fluoro-6-methoxyquinolin-4-amine | Not widely commercially listed | C₁₀H₉FN₂O |

| Drug Derivative | Foretinib (GSK1363089) | 849217-68-1 | C₃₄H₃₄F₂N₄O₆ |

Critical Note: For researchers synthesizing derivatives, CAS 25759-94-8 (the 4-chloro analog) is the "Gateway Node." It is the reactive electrophile that undergoes Nucleophilic Aromatic Substitution (

) with various anilines to create the final biologically active amine derivatives.

Synthetic Architecture

The synthesis of 4-aminoquinoline derivatives relies on the reactivity of the C4 position. The electron-deficient nature of the quinoline ring, enhanced by the 7-fluoro substituent, facilitates the displacement of the 4-chloro leaving group by amine nucleophiles.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion of the hydroxy-quinoline precursor into the active kinase inhibitor scaffold.

Figure 1: Synthetic route from the 4-hydroxy precursor to the bioactive 4-amino derivative via the critical 4-chloro intermediate.[1]

Detailed Protocol: Derivatization

Objective: Synthesis of a 4-anilino-7-fluoro-6-methoxyquinoline derivative from CAS 25759-94-8.

Reagents:

-

4-Chloro-7-fluoro-6-methoxyquinoline (1.0 eq)[2]

-

Substituted Aniline (e.g., 3-fluoro-4-aminophenol) (1.1 eq)

-

Solvent: Isopropanol (iPrOH) or Ethoxyethanol

-

Catalyst (Optional): HCl (cat.) to accelerate protonation of the quinoline nitrogen.

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 4-Chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8) suspended in isopropanol (10 mL/g).

-

Nucleophile Addition: Add the substituted aniline (1.1 equivalents).

-

Thermal Activation: Heat the mixture to reflux (80–85°C) for 4–6 hours.

-

Mechanism:[3] The reaction proceeds via an addition-elimination mechanism. The protonated quinoline nitrogen (if acid is used) increases the electrophilicity at C4.

-

-

Monitoring: Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS for the disappearance of the chloro-starting material (

). -

Workup:

-

Validation: Verify structure via

-NMR. Look for the disappearance of the C4-Cl signal and the appearance of NH proton signals (typically broad singlet around 9.5–10.0 ppm in DMSO-

Pharmacological Mechanism: c-Met Inhibition

Derivatives of 7-fluoro-6-methoxyquinolin-4-amine function primarily as Type II Kinase Inhibitors . They occupy the ATP-binding pocket of the c-Met receptor tyrosine kinase, but unlike Type I inhibitors, they bind to the inactive conformation (DFG-out).

Structure-Activity Relationship (SAR)

-

Quinoline Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

-

6-Methoxy Group: Provides electron density and fits into the hydrophobic back pocket; critical for selectivity.

-

7-Fluoro Group: Modulates the pKa of the quinoline nitrogen and enhances metabolic stability against oxidative defluorination.

-

4-Amine Linker: The NH group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.

Signaling Pathway Blockade (DOT Diagram)

The following diagram details the downstream effects of inhibiting the c-Met receptor using these derivatives.

Figure 2: Mechanism of Action.[3][6][7] The quinoline derivative competes with ATP, preventing c-Met autophosphorylation and blocking downstream PI3K/AKT and RAS/MAPK cascades.

References & Grounding

The protocols and structural data provided are grounded in established medicinal chemistry literature regarding quinoline-based kinase inhibitors.

-

Preparation of Quinoline Derivatives (General)

-

Source: National Institutes of Health (PMC)

-

Context: Describes the synthesis of 4-anilinoquinoline derivatives and their antitumor activities.

-

Link:

-

-

4-Chloro-7-fluoro-6-methoxyquinoline (Key Intermediate)

-

Source: J&K Scientific / ChemScene

-

Context: Commercial availability and physical properties of CAS 25759-94-8.

-

Link:

-

-

c-Met Inhibitor Design (SAR)

-

Source: Semantic Scholar / Eur. J. Med. Chem.

-

Context: Design, synthesis, and biological evaluation of quinazoline/quinoline derivatives as dual EGFR/c-Met inhibitors.

-

Link:[7]

-

-

Foretinib (Derivative Example)

-

Source: NCI Drug Dictionary

-

Context: Foretinib is a specific derivative utilizing the 4-amino-7-fluoro-6-methoxyquinoline scaffold.

-

Link:

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry of the 6-Methoxy-7-Fluoroquinoline Core: A Strategic Scaffold for Kinase Inhibitor Design

[1][2]

Executive Summary

The 6-methoxy-7-fluoroquinoline core represents a privileged scaffold in modern medicinal chemistry, particularly in the design of multi-targeted Tyrosine Kinase Inhibitors (TKIs).[1][2] Unlike the 6-fluoro-7-amino motif ubiquitous in fluoroquinolone antibiotics, the 6-methoxy-7-fluoro arrangement is strategically employed to modulate metabolic stability and, crucially, to serve as a regioselective electrophilic platform.[1][2]

This guide details the synthetic utility of this core, focusing on its role as a precursor for approved oncological agents such as Anlotinib (AL3818).[2] It provides a validated roadmap for synthesizing the core, exploiting its differential reactivity profiles at C4 and C7 for library generation, and optimizing physicochemical properties for kinase binding.[1][2]

Structural Analysis & Pharmacophore[1][2]

The 6-methoxy-7-fluoroquinoline core offers a unique electronic and steric profile compared to the standard 6,7-dimethoxyquinoline scaffold found in inhibitors like Cabozantinib.[1][2]

Electronic Push-Pull[1][2]

-

6-Methoxy (Electron Donor): The oxygen atom at C6 donates electron density into the quinoline ring via resonance (+M effect).[2] This increases the basicity of the quinoline nitrogen (N1), enhancing hydrogen bond acceptor capability in the kinase hinge region.[2]

-

7-Fluoro (Electron Withdrawing/Leaving Group): The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I).[1][2] In the context of the 4-chloro-6-methoxy-7-fluoroquinoline intermediate, this activates the C7 position for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of solubilizing tails or specific binding elements.[1][2]

Metabolic Stability

Replacing a methoxy group (OCH₃) with a fluorine atom (F) blocks oxidative O-demethylation, a common metabolic soft spot.[1][2] If the fluorine is retained in the final molecule, it enhances metabolic stability.[2] If displaced, it serves as a high-yielding handle for diversification.[1][2]

Synthetic Strategy: The Gould-Jacobs Route[1][2]

The most robust route to the 6-methoxy-7-fluoroquinoline core is the Gould-Jacobs reaction , starting from commercially available 3-fluoro-4-methoxyaniline .[1][2] This pathway is scalable and avoids the use of hazardous nitration steps often required for other quinoline syntheses.[2]

Step-by-Step Protocol

Precursor: 3-Fluoro-4-methoxyaniline (CAS: 456-14-4)[1][2]

-

Condensation: The aniline is condensed with diethyl ethoxymethylenemalonate (EMME) at 110–130°C to form the anilinomethylene malonate intermediate.[2]

-

Cyclization: Thermal cyclization in diphenyl ether or Dowtherm A at high temperature (250°C) affords the ethyl 6-methoxy-7-fluoro-4-hydroxyquinoline-3-carboxylate.[1][2]

-

Hydrolysis & Decarboxylation: Saponification with NaOH followed by acidification and reflux in diphenyl ether removes the C3-ester, yielding 6-methoxy-7-fluoroquinolin-4-ol .[1][2]

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro group, yielding the key electrophilic intermediate: 4-chloro-6-methoxy-7-fluoroquinoline .[1][2]

Visualization of Synthesis Pathway[2]

Caption: Validated Gould-Jacobs synthetic route to the reactive 4-chloro-6-methoxy-7-fluoroquinoline scaffold.

Divergent Functionalization: The "Dual-Electrophile" Advantage[1][2]

The 4-chloro-6-methoxy-7-fluoroquinoline scaffold possesses two electrophilic sites with distinct reactivity profiles, allowing for sequential functionalization.[1][2]

Reactivity Hierarchy[1][2]

-

C4 Position (Chlorine): The most reactive site.[2] Highly susceptible to SNAr by anilines or phenols.[2] This position typically anchors the "Head" of the inhibitor (e.g., the hinge-binding motif).[2]

-

C7 Position (Fluorine): Less reactive than C4 but activated by the electron-deficient quinoline ring (especially after C4 substitution if the group is electron-withdrawing, or before if forcing conditions are used).[1][2] This site accepts alkoxides or amines to install the "Tail" (solubilizing group).[2]

Application Case Study: Anlotinib (AL3818)

Anlotinib is a novel multi-target TKI (VEGFR2/3, FGFR, PDGFR) used for non-small cell lung cancer (NSCLC) and soft tissue sarcoma.[1][2] Its synthesis exemplifies the utility of the 6-methoxy-7-fluoro core.[1][2]

-

Mechanism: The 7-fluoro group serves as a leaving group for the introduction of the complex ether tail.

-

Synthesis Logic:

-

Core Preparation: 4-chloro-6-methoxy-7-fluoroquinoline.[1][2]

-

C4 Coupling: Reaction with 4-fluoro-2-methyl-1H-indol-5-ol introduces the indole moiety.[1][2]

-

C7 Substitution: The 7-fluoro atom is displaced by a hydroxymethyl-cyclopropane derivative (or a precursor) via base-mediated SNAr to form the characteristic ether linkage.[1][2]

-

Functionalization Diagram

Caption: Divergent synthesis strategy. C4 is functionalized for potency; C7 is functionalized for pharmacokinetics.[1][2]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-methoxy-7-fluoroquinoline

-

Reagents: 6-Methoxy-7-fluoroquinolin-4-ol (1.0 eq), POCl₃ (5.0 eq).[1][2]

-

Procedure:

-

Suspend the quinolinol in neat POCl₃.[2]

-

Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[2]

-

Cool to room temperature.

-

Critical Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with NH₄OH or saturated NaHCO₃ to pH 8.[2]

-

Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Yield: Typically 85–95% as a beige solid.[2]

-

Protocol B: C7-Fluoro Displacement (Generic Ether Formation)[1]

-

Reagents: 4-Substituted-6-methoxy-7-fluoroquinoline (1.0 eq), Alcohol (R-OH, 1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).[1][2]

-

Procedure:

-

Dissolve R-OH in anhydrous DMF at 0°C.

-

Add NaH portion-wise and stir for 30 min to generate the alkoxide.

-

Add the quinoline substrate.

-

Heat to 80–100°C for 4–12 hours.

-

Quench with water, extract with EtOAc.[2]

-

Note: The 7-F is less reactive than 4-Cl; if 4-Cl is present, it will react first.[1][2] Ensure C4 is already substituted or protected if C7 selectivity is desired.[2]

-

References

-

Anlotinib Structure & Activity: Sun, Y., et al. "Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma."[1][2] Frontiers in Oncology, 2020.[1][2] Link

-

Gould-Jacobs Reaction Review: Gould, R. G., & Jacobs, W. A.[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.[1][2] Link[1][2]

-

Quinoline Kinase Inhibitors SAR: Matsuno, K., et al. "Synthesis and Structure-Activity Relationships of Quinoline Derivatives as Kinase Inhibitors."[1][2] Journal of Medicinal Chemistry, 2002.[2] Link[1][2]

-

Anlotinib Synthesis Patent: "Quinoline Derivatives and Their Use as Antitumor Agents."[2] Patent WO2008112407.[2] Link

-

Nucleophilic Substitution on Quinolines: "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline." Arkivoc, 2012.[1][2][3] Link

The Structure-Activity Relationship of 4-Aminoquinoline Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Its privileged structure has been the basis for developing a multitude of therapeutic agents targeting malaria, cancer, and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives. We will explore the critical chemical modifications on the quinoline core and the C4-amino side chain, explaining the causal links between structural changes and their impact on biological activity, mechanism of action, and resistance profiles. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

The 4-Aminoquinoline Core: A Privileged Scaffold

The 4-aminoquinoline moiety is a robust pharmacophore, a key structural component responsible for the biological activity of these compounds. Its journey began with the synthesis of chloroquine in 1934, which became a cost-effective and highly effective treatment for malaria caused by Plasmodium falciparum.[1] The core structure consists of a quinoline ring system substituted with an amino group at the 4-position, which is typically connected to a flexible alkylamine side chain. The inherent chemical properties of this scaffold, including its basicity and aromatic nature, are fundamental to its therapeutic effects.

SAR for Antimalarial Activity: The Classical Application

The primary mechanism of action for antimalarial 4-aminoquinolines is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin.[1][3] 4-aminoquinolines accumulate in the acidic digestive vacuole and inhibit this polymerization process by forming a complex with heme, leading to a buildup of toxic heme that kills the parasite.[1][2][3]

The key SAR principles for antimalarial activity are centered on three main structural features:

The 7-Chloro Group: An Essential Electron-Withdrawing Feature

The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[4][5]

-

Causality: Electron-withdrawing groups at this position lower the pKa of the quinoline ring nitrogen.[6][7] This modification enhances the accumulation of the drug in the parasite's acidic food vacuole, a phenomenon known as "pH trapping."[6][7] The 7-chloro group also facilitates the crucial π-π stacking interactions between the quinoline ring and the heme molecule, which is essential for inhibiting hemozoin formation.[1][3]

-

Experimental Evidence: Studies have shown that replacing the 7-chloro group with other halogens like bromine or iodine can maintain or even enhance activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[8] Conversely, substitution with electron-donating groups like a methoxy group, or replacing it with a methyl group, significantly reduces or abolishes antimalarial activity.[4][8] Derivatives with 7-fluoro or 7-trifluoromethyl groups have shown reduced activity, particularly against resistant strains.[8]

The C4-Amino Linker and Basic Side Chain: The Key to Accumulation and Resistance Evasion

The nature of the flexible side chain attached to the 4-amino position is a primary determinant of the drug's efficacy, especially against resistant parasite strains.

-

Causality: The terminal amino group of the side chain is essential for the drug's accumulation in the digestive vacuole.[1] In the acidic environment, this amine group becomes protonated, trapping the drug inside. The length and flexibility of the alkyl chain are critical for overcoming resistance mechanisms, which often involve the P. falciparum chloroquine-resistance transporter (PfCRT) protein that effluxes the drug from the vacuole.[1]

-

Experimental Evidence: Shortening or lengthening the standard diethylaminoethyl side chain of chloroquine can restore activity against resistant strains.[1][8] For instance, the drug AQ-13, with a longer side chain, has shown promise against chloroquine-resistant malaria.[9] The introduction of bulky or cyclic amine groups can also enhance activity.[10]

Modifications to the Quinoline Ring

While the 7-position is the most critical for substitution, other positions on the quinoline ring also influence activity.

-

Causality: Substitutions at other positions can affect the molecule's overall lipophilicity, electronic properties, and steric interactions with its target.

-

Experimental Evidence: It is generally accepted that the C2, C3, C5, C6, and C8 positions should be left unsubstituted for optimal activity.[4] However, some studies have explored substitutions at these positions, with mixed results. For example, introducing a methyl group at the C3 position resulted in a less toxic but also less active compound known as sontoquine.[4]

Diagram: Mechanism of Action of 4-Aminoquinoline Antimalarials

Caption: Mechanism of 4-aminoquinoline antimalarial activity.

SAR for Anticancer Activity: An Emerging Frontier

The 4-aminoquinoline scaffold has gained significant attention for its potential as an anticancer agent. Derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including autophagy inhibition and targeting signaling pathways like HIF-1α.[3][11]

-

Key Structural Modifications: The SAR for anticancer activity often diverges from that of antimalarial agents. For example, replacing the simple diethylamino side chain with a piperazine ring system has been a fruitful strategy.[12]

-

Mechanism of Action: Chloroquine and its derivatives are known to accumulate in lysosomes, increasing the lysosomal pH and inhibiting autophagy, a process that cancer cells often rely on for survival.[3]

-

Experimental Evidence: A study on 4-aminoquinoline derivatives with a piperazine ring and various sulfonyl groups identified compounds with potent antigrowth activity against breast cancer cell lines.[12] Another study identified a 4-aminoquinoline derivative as a promising inhibitor of the HIF-1α signaling pathway, which is crucial for tumor survival under hypoxic conditions.[11]

SAR for Other Therapeutic Activities

The versatility of the 4-aminoquinoline scaffold extends beyond malaria and cancer. Derivatives have been investigated for various other biological activities:

-

Anti-inflammatory and Immunomodulatory Effects: Chloroquine and hydroxychloroquine are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus. This activity is linked to their ability to modulate immune signaling pathways.

-

Antiviral Activity: The potential of 4-aminoquinolines as antiviral agents has been explored, although their clinical efficacy remains a subject of ongoing research.

-

RIPK2 Inhibition: A novel series of 4-aminoquinoline derivatives have been designed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling, highlighting their potential for treating inflammatory diseases.[13][14]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 4-aminoquinoline derivatives against different P. falciparum strains and cancer cell lines, illustrating key SAR principles.

| Compound ID | 7-Position Substituent | Side Chain | Target | IC50 (nM) | Reference |

| Chloroquine | -Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | P. falciparum (CQ-S) | ~10-20 | General Knowledge |

| Chloroquine | -Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | P. falciparum (CQ-R) | >100 | General Knowledge |

| 7-Iodo Analog | -I | -HN(CH₂)₂N(C₂H₅)₂ | P. falciparum (CQ-R) | ~10 | [8] |

| 7-Bromo Analog | -Br | -HN(CH₂)₂N(C₂H₅)₂ | P. falciparum (CQ-R) | ~12 | [8] |

| 7-Fluoro Analog | -F | -HN(CH₂)₂N(C₂H₅)₂ | P. falciparum (CQ-R) | ~500 | [8] |

| 7-Methoxy Analog | -OCH₃ | -HN(CH₂)₂N(C₂H₅)₂ | P. falciparum (CQ-R) | ~3000 | [8] |

| VR23 (Anticancer) | -Cl | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB231 (Breast Cancer) | 5,600 | [12] |

Key Experimental Workflows for SAR Determination

A systematic approach is required to elucidate the SAR of a new series of 4-aminoquinoline derivatives.

Diagram: General SAR Determination Workflow

Sources

- 1. Login [esr.ie]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Quinoline Nucleus: A Privileged Scaffold for Modern Kinase Inhibitor Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potency of a Heterocyclic Staple

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle of "privileged structures."[1] Its rigid architecture, coupled with versatile points for chemical modification, has rendered it an exceptionally fruitful starting point for the development of novel therapeutics, particularly in the realm of oncology.[2][3][4] This guide provides a technical deep-dive into the strategic utilization of quinoline-based building blocks for the discovery of next-generation kinase inhibitors. We will traverse the foundational principles of quinoline's role in kinase inhibition, delve into the nuances of its structure-activity relationships, provide actionable experimental protocols, and survey the clinical landscape of FDA-approved quinoline-based kinase inhibitors.

The Quinoline Core: A Strategic Choice for Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases, the site of action for the majority of small molecule inhibitors, presents a unique set of structural and electronic requirements for high-affinity ligands. The quinoline scaffold is particularly well-suited to meet these demands for several key reasons:

-

Mimicry of the Adenine Moiety: The bicyclic, nitrogen-containing structure of quinoline can effectively mimic the adenine ring of ATP, allowing it to form crucial hydrogen bonding interactions with the "hinge" region of the kinase domain. This interaction is a primary anchor for many successful kinase inhibitors.

-

Vectorial Versatility: The quinoline ring system offers multiple positions for substitution, allowing medicinal chemists to project chemical vectors into different sub-pockets of the kinase active site. This enables the fine-tuning of potency and selectivity.

-

Scaffold Rigidity: The rigid nature of the quinoline core reduces the entropic penalty upon binding to the target kinase, which can contribute to higher binding affinity.

-

Established Synthetic Tractability: A rich history of synthetic organic chemistry provides a robust toolbox for the construction and functionalization of the quinoline nucleus, facilitating the rapid generation of diverse compound libraries for screening and optimization.[5][6]

Structure-Activity Relationship (SAR) Insights and Rational Design

The development of potent and selective quinoline-based kinase inhibitors is not a matter of chance, but rather a testament to the power of iterative design based on a deep understanding of SAR.

The Importance of Substitution Patterns

Systematic studies have revealed that the placement and nature of substituents on the quinoline ring are critical determinants of inhibitory activity and kinase selectivity. For instance, in the context of VEGFR-2 inhibitors, the presence of a bulky substituent on the quinoline ring is often crucial for deep insertion into the binding pocket, leading to interactions with key residues such as Lys868 and Glu885.[7]

Quantitative Structure-Activity Relationship (QSAR) studies have further refined our understanding of these relationships. For example, 3D-QSAR models of quinoxaline derivatives as VEGFR-2 inhibitors have highlighted the importance of steric and electrostatic fields around the scaffold for optimal binding.[8] Similarly, QSAR analyses of quinazoline analogues as EGFR inhibitors have demonstrated that descriptors such as H-bond donor count and lipophilicity (XlogP) are significant predictors of activity.[7][9] These computational models allow for the rational design of novel inhibitors with predicted improvements in potency before their synthesis.

The Power of Irreversible Inhibition

A key strategy in modern kinase inhibitor design is the incorporation of a "warhead" that can form a covalent bond with a non-catalytic cysteine residue in the ATP-binding site. This leads to irreversible inhibition and can offer advantages in terms of duration of action and overcoming certain forms of drug resistance. Neratinib, an irreversible pan-HER inhibitor, exemplifies this approach.[1][6] QSAR studies on irreversible HER2 inhibitors have shown that descriptors related to electronegativity are closely tied to their bioactivity, guiding the design of these targeted covalent inhibitors.[10]

Key Quinoline-Based Building Blocks and Their Synthesis

The successful discovery of novel kinase inhibitors often begins with the efficient synthesis of key chemical intermediates. Below are detailed protocols for the synthesis of two versatile quinoline-based building blocks.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinolines

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which are precursors to a wide range of kinase inhibitors.[4][11][12]

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine the desired aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate. The crude product can often be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

-

Add a non-polar solvent like hexane to aid in precipitation. Collect the solid by filtration and wash with a cold non-polar solvent.

Step 3: Saponification

-

Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (2-4 M).

-

Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dry quinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.[12][13]

Experimental Protocol: Friedländer Annulation for Substituted Quinoline Synthesis

The Friedländer synthesis provides a direct route to substituted quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[14][15][16]

Step 1: Reaction Setup

-

To a solution of a 2-aminoaryl ketone (1.0 mmol) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., a 1:1 mixture of ethanol and water, 10 mL), add a catalyst such as ZrCl₄ (10 mol%).[14]

-

Stir the reaction mixture at 60 °C.

Step 2: Reaction Monitoring and Work-up

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[14]

Step 3: Purification

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the desired substituted quinoline.[14]

In Vitro Kinase Inhibition Assay: A Self-Validating System

The evaluation of newly synthesized quinoline derivatives for their kinase inhibitory activity is a critical step in the discovery pipeline. A robust and reproducible in vitro kinase assay is essential.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare a kinase buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG2000).[17]

-

Prepare a solution of the target kinase and its specific substrate in the kinase buffer.

-

Prepare a solution of ATP, including a radiolabeled isotope such as [γ-³²P]-ATP or [γ-³³P]-ATP, in the kinase buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase to allow for accurate determination of inhibitor potency (Ki).[9]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of kinase buffer to each well.

-

Add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 0% inhibition and a known potent inhibitor as a positive control.

-

Add 10 µL of the premixed kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.[17]

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains in the linear range.[9]

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter plate that binds the phosphorylated substrate.

-

Wash the membrane/plate to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

-

FDA-Approved Quinoline-Based Kinase Inhibitors: A Clinical Snapshot

The therapeutic potential of the quinoline scaffold is underscored by the number of kinase inhibitors that have successfully navigated the rigorous drug development process and received FDA approval. These drugs target a range of kinases implicated in various cancers.

| Drug Name | Primary Target Kinase(s) | Representative IC50 Values (nM) | Year of First FDA Approval |

| Cabozantinib | VEGFR2, MET, AXL, RET, KIT, FLT3 | VEGFR2: 0.035, MET: 1.3, AXL: 7, RET: 5.2, KIT: 4.6, FLT3: 11.3[2][5][18] | 2012 |

| Neratinib | HER2, EGFR, HER4 | HER2: 59, EGFR: 92, HER4: 19[6][17][19] | 2017 |

| Bosutinib | Abl, Src family kinases | - | 2012 |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | VEGFR1: 4.7, VEGFR2: 3.0, VEGFR3: 2.3, FGFR1: 61, PDGFRα: 29, KIT: 85, RET: 6.4[1][3] | 2015 |

Signaling Pathways and Mechanisms of Action

Understanding the downstream consequences of kinase inhibition is paramount to appreciating the therapeutic rationale for these drugs.

Cabozantinib: Targeting Tumor Angiogenesis and Metastasis

Cabozantinib exerts its potent anti-tumor effects by simultaneously inhibiting multiple receptor tyrosine kinases involved in tumor cell proliferation, angiogenesis, and invasion.[18] Its primary targets include VEGFR2, MET, and AXL.

Caption: Cabozantinib inhibits VEGFR2, MET, and AXL signaling pathways.

Neratinib: Irreversible Inhibition of the HER Family

Neratinib is a pan-HER inhibitor that covalently binds to and irreversibly inhibits HER1 (EGFR), HER2, and HER4.[1] This leads to a sustained blockade of downstream signaling pathways critical for the growth and survival of HER2-driven cancers.

Caption: Neratinib irreversibly inhibits HER family signaling pathways.

Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on several key areas:

-

Targeting Kinase Mutants: The emergence of drug resistance due to mutations in the target kinase is a significant clinical challenge. The design of next-generation quinoline-based inhibitors that can overcome these resistance mechanisms is a high priority.

-

Improving Selectivity: While broad-spectrum kinase inhibitors have their place, highly selective inhibitors can offer a better therapeutic window with fewer off-target side effects. The continued application of structure-based design and computational modeling will be crucial in achieving this.

-

Exploring New Chemical Space: While the core quinoline scaffold is well-established, there is still vast chemical space to be explored through novel substitution patterns and the fusion of the quinoline ring with other heterocyclic systems.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect.

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. European Journal of Medicinal Chemistry.

-

Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers. Available at: [Link]

-

Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

-

SAR and QSAR study on the bioactivities of human epidermal growth factor receptor-2 (HER2) inhibitors. Oncotarget. Available at: [Link]

-

SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. Available at: [Link]

-

Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. Computational Biology and Medical. Available at: [Link]

-

In Vitro Kinase Inhibition Assay. ChEMBL. Available at: [Link]

-

Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy. Available at: [Link]

-

In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research. Available at: [Link]

-

Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

-

Lenvatinib in Management of Solid Tumors. The Oncologist. Available at: [Link]

-

Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. Medicinal Chemistry. Available at: [Link]

-

3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE k-NEAREST NEIGHBOR MOLECULAR FI. Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

Sources

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Process For Preparation Of Cabozantinib S Malate [quickcompany.in]

- 9. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]

- 10. SAR and QSAR study on the bioactivities of human epidermal growth factor receptor-2 (HER2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]

- 12. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. patents.justia.com [patents.justia.com]

- 16. Exploring the Therapeutic Potential of Virtual Screened Novel HER2 Inhibitors via QSAR, Molecular Docking and Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of 7-fluoro substitution in quinoline biological activity

The Role of 7-Fluoro Substitution in Quinoline Biological Activity[1][2][3][4][5]

Executive Summary

The introduction of a fluorine atom at the C7 position of the quinoline scaffold represents a critical "bioisosteric switch" in medicinal chemistry.[4] Unlike the ubiquitous C6-fluoro substitution seen in fluoroquinolone antibiotics (which enhances DNA gyrase binding), the C7-fluoro substitution plays a divergent role depending on the therapeutic class. In antimalarial 4-aminoquinolines , replacing the canonical 7-chlorine with fluorine often reduces potency due to altered electronic stacking with heme. Conversely, in anticancer 4-anilinoquinolines (kinase inhibitors), the 7-fluoro moiety can enhance metabolic stability and potency by blocking oxidative metabolism without imposing the steric bulk of a chlorine atom. Furthermore, in the synthesis of antibacterial fluoroquinolones, a C7-fluorine often serves not as a final substituent, but as a crucial electrophilic handle for nucleophilic aromatic substitution (

Part 1: Physicochemical Basis of 7-Fluoro Substitution

The substitution of hydrogen or chlorine with fluorine at C7 alters the quinoline ring's properties in three fundamental ways:

-

Electronic Modulation (Hammett Effects):

-

Fluorine is the most electronegative element (

), inducing a strong inductive electron-withdrawing effect ( -

However, it also acts as a resonance donor (

) into the aromatic system. At the C7 position, this creates a unique electron distribution that affects the basicity of the N1 nitrogen ( -

Contrast with Chlorine: Chlorine has a weaker

effect but a larger atomic radius (1.75 Å vs. 1.47 Å for F). The C-F bond is significantly stronger (~116 kcal/mol) than the C-Cl bond (~81 kcal/mol), rendering the C7-F position metabolically inert to oxidative debulking.

-

-

Lipophilicity and Permeability:

-

Fluorination typically increases lipophilicity (

) compared to hydrogen, facilitating membrane permeability. -

However, compared to the 7-chloro analog (e.g., Chloroquine), the 7-fluoro analog is often less lipophilic because fluorine is less hydrophobic than the larger, more polarizable chlorine atom.

-

-

Steric Profile:

-

The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), making it a "steric mimic" of H. This allows 7-F analogs to fit into tight binding pockets where a 7-Cl might clash.

-

Part 2: Pharmacological Implications (Case Studies)

Case Study A: Antimalarials (The "Chloroquine Failure")

In 4-aminoquinolines (e.g., Chloroquine), the 7-chloro substituent is essential for activity. It facilitates

-

The 7-Fluoro Deficit: Research indicates that replacing 7-Cl with 7-F significantly reduces antimalarial potency against P. falciparum.

-

Mechanism: The 7-F atom is "harder" and less polarizable than Cl. This weakens the dispersive interactions required for strong binding to the porphyrin ring of hematin.

-

Data: 7-Fluoro-4-aminoquinolines show

values of 15–50 nM against sensitive strains, compared to 3–12 nM for 7-chloro analogs.

-

Case Study B: Anticancer Agents (Kinase Inhibition)

In the realm of tyrosine kinase inhibitors (e.g., EGFR or c-Met inhibitors), the 7-fluoro substitution often yields superior results.

-

Metabolic Blocking: The C7 position is a metabolic "soft spot" for oxidative metabolism. Fluorination blocks this site, extending the drug's half-life (

). -

Potency: In 4-anilinoquinoline derivatives targeting EGFR, 7-fluoro analogs have demonstrated higher cytotoxicity against HeLa and BGC-823 cell lines compared to 8-methoxy or unsubstituted analogs.[1]

-

Toxicity Warning: Some studies suggest that 7-fluoro substitution can enhance mutagenicity in simple quinoline systems, necessitating rigorous Ames testing during lead optimization.

Case Study C: Antibiotics (The Synthetic Handle)

In the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin), the final drug typically has a 6-fluoro group and a 7-piperazinyl group.[6]

-

Role of 7-F: The 7-fluoro group in the intermediate (e.g., 6,7-difluoroquinoline) acts as a leaving group . The extreme electronegativity of the C6-F activates the C7-F for nucleophilic attack by the piperazine amine.

Part 3: Data Visualization & Logic

Figure 1: The Divergent SAR of 7-Fluoro Quinoline

Caption: Divergent biological outcomes of 7-fluoro substitution across three therapeutic classes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-4-Hydroxyquinoline (Gould-Jacobs Reaction)

Rationale: This is the foundational precursor for both antimalarial and anticancer derivatives.

Reagents: 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Condensation:

-

Mix 3-fluoroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.

-

Heat to 110°C for 2 hours. Monitor the release of ethanol.

-

Result: Formation of the enamine intermediate (diethyl 2-(((3-fluorophenyl)amino)methylene)malonate).

-

-

Cyclization (The Critical Step):

-

Add the enamine dropwise to boiling diphenyl ether (250°C).

-

Note: High temperature is required to overcome the energy barrier for aromatic cyclization.

-

Reflux for 30–60 minutes.

-

Cool to room temperature. The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate , will precipitate.

-

-

Hydrolysis & Decarboxylation:

-

Reflux the ester in 2N NaOH (aq) for 4 hours to hydrolyze to the acid.

-

Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylate by heating in quinoline (solvent) with copper powder at 240°C.

-

Yield:7-Fluoro-4-hydroxyquinoline .

-

Protocol B: In Vitro Heme Polymerization Inhibition Assay (Antimalarial Screening)

Rationale: To verify if the 7-F derivative binds heme as effectively as Chloroquine.

-

Preparation:

-

Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.

-

Prepare drug solutions (7-F-quinoline vs. Chloroquine) in varying concentrations (0–100 µM).

-

-

Incubation:

-

Mix Hemin solution, drug solution, and 0.5 M sodium acetate buffer (pH 5.2) in a 96-well plate.

-

Incubate at 37°C for 24 hours . The acidic pH mimics the parasite's food vacuole, triggering heme polymerization into hemozoin (β-hematin).[7]

-

-

Quantification:

-

Add 2.5% SDS in 0.1 M sodium bicarbonate (pH 9.1) to solubilize free heme (unpolymerized).

-

Centrifuge to pellet the insoluble hemozoin.

-

Wash the pellet with SDS buffer.

-

Dissolve the pellet in 0.1 M NaOH.

-

Measure absorbance at 405 nm .

-

Interpretation: Lower absorbance = High inhibition of polymerization = Potent drug. (Expect 7-F to show higher absorbance/lower inhibition than 7-Cl).

-

Part 5: Comparative Data Summary

| Feature | 7-Chloroquinoline (e.g., Chloroquine) | 7-Fluoroquinoline Analog | Impact of F-Substitution |

| C-X Bond Energy | ~81 kcal/mol | ~116 kcal/mol | Significantly Higher Stability |

| Van der Waals Radius | 1.75 Å | 1.47 Å | Reduced Steric Bulk |

| LogP (Lipophilicity) | High (Hydrophobic) | Moderate | Altered Permeability |

| Heme Binding | Strong ( | Weak | Loss of Antimalarial Potency |

| Metabolic Stability | Susceptible to Dehalogenation | Resistant | Improved Half-life (Kinase Inhibitors) |

| Mutagenicity Risk | Low | Moderate/High | Requires Ames Testing |

References

-

Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Source: Journal of Medicinal Chemistry Key Finding: 7-Fluoro analogs are significantly less active than 7-Chloro analogs against P. falciparum. [8]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: Molecules (NIH PMC) Key Finding: 7-Fluoro-4-anilinoquinolines demonstrated superior cytotoxic activity against HeLa and BGC-823 cell lines compared to methoxy analogs.

-

Effects of Oligofluorine Substitution on the Mutagenicity of Quinoline. Source: Mutation Research (PubMed) Key Finding: Fluorine substitution at position 7 enhanced mutagenicity in Salmonella typhimurium TA100.

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. Source: Pharmaceutics (NIH PMC) Key Finding: Discusses the role of fluorine in the 6-position vs. the 7-position substituent effects in antibiotic classes.

Sources

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Buchwald-Hartwig Coupling of 7-Fluoro-6-methoxyquinolin-4-amine

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed C-N cross-coupling reactions utilizing 7-Fluoro-6-methoxyquinolin-4-amine as the nucleophile. This specific scaffold is a critical pharmacophore in Type I and II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met and VEGFR pathways.

While standard anilines are routine substrates, this 4-aminoquinoline derivative presents unique challenges:

-

Reduced Nucleophilicity: The electron-deficient quinoline core pulls density from the exocyclic amine.

-

Catalyst Poisoning: The endocyclic quinoline nitrogen (N1) competes for Pd coordination, potentially trapping the catalyst in an off-cycle resting state.

-

Solubility: The planar, rigid aromatic system often leads to aggregation in non-polar solvents.

This protocol leverages Fourth-Generation (G4) Palladacycle Precatalysts and bulky biarylphosphine ligands to overcome these barriers, ensuring high turnover numbers (TON) and reproducibility.

Chemical Context & Mechanistic Strategy

Substrate Analysis

-

Nucleophile: 7-Fluoro-6-methoxyquinolin-4-amine.

-

Electronic Effect: The 6-OMe group is an electron donor, slightly enhancing nucleophilicity, but the 7-F and the N-heterocyclic core are net electron-withdrawing.

-

Steric Environment: The C4-amine is exocyclic but flanked by the C5 proton and the C3 position.

-

-

Electrophile: Aryl Bromides or Chlorides (preferred over Iodides to prevent PdI dimer inhibition).

Catalyst Design (The "Why")

To couple this deactivated heteroarylamine, we prioritize BrettPhos or tBuBrettPhos .

-

Ligand Role: These bulky, electron-rich dialkylbiaryl phosphines facilitate the difficult reductive elimination step. Crucially, their bulk prevents the quinoline N1 from binding to the Pd center, keeping the catalyst active.

-

Precatalyst: We utilize BrettPhos Pd G4 .

Mechanistic Pathway & Inhibition Risks

The diagram below illustrates the standard catalytic cycle versus the specific "heterocycle trap" relevant to this substrate.

Figure 1: Catalytic cycle highlighting the competitive binding risk (Trap) inherent to aminoquinolines.

Optimized Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Recommended Reagent |

| Nucleophile | Substrate | 1.0 | 7-Fluoro-6-methoxyquinolin-4-amine |

| Electrophile | Coupling Partner | 1.1 - 1.2 | Aryl Bromide (preferred) or Chloride |

| Catalyst | Pd Source/Ligand | 0.02 - 0.05 | BrettPhos Pd G4 (CAS: 1599466-81-5) |

| Base | Proton Scavenger | 2.0 - 2.5 | NaOtBu (Sodium tert-butoxide) |

| Solvent | Medium | [0.2 M] | 1,4-Dioxane (Anhydrous) or tBuOH |

Step-by-Step Procedure

Note: This protocol is designed for a 1.0 mmol scale. Adjust volumes linearly.

Phase 1: Reactor Setup

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Cool under a stream of Argon or Nitrogen.

Phase 2: Reagent Charging (Glovebox or Schlenk Line)

-

Add 7-Fluoro-6-methoxyquinolin-4-amine (192 mg, 1.0 mmol).

-

Add the Aryl Bromide (1.1 mmol).

-

Note: If the aryl halide is a liquid, add it via syringe in Phase 3.

-

-

Add NaOtBu (240 mg, 2.5 mmol).

-

Critical: Use fresh base. Hydrolyzed NaOtBu (NaOH/tBuOH) will kill the reaction.

-

-

Add BrettPhos Pd G4 (25 mg, 2.5 mol%).

-

Optimization: If the coupling partner is sterically hindered, increase to 5 mol%.

-

Phase 3: Solvent & Degassing

-

Seal the vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Why Dioxane? High boiling point (101°C) and excellent solubility for quinolines compared to Toluene.

-

-

(Optional but Recommended) Sparge the solvent with Argon for 5 minutes if not using a glovebox.

Phase 4: Reaction & Workup

-

Place in a pre-heated block at 90°C . Stir vigorously (800+ RPM).

-

Time: Typically 2–12 hours. Monitor by LC-MS.

-

-

Completion Check: Look for the consumption of the amine (limiting reagent).

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

-

Concentrate the filtrate.[3]

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Tip: 4-aminoquinolines are polar. You may need 5-10% MeOH in DCM with 1% NH₄OH to elute.

-

Troubleshooting & Self-Validation

The "Black Box" Check

-

Observation: Reaction turns black immediately upon heating.

-

Diagnosis: Rapid catalyst decomposition (Pd black formation).

-

Fix: The ligand is not protecting the Pd center. Ensure the solvent is strictly anhydrous and degassed. Switch to tBuBrettPhos Pd G4 for higher stability.

The "Stalled Conversion" Check

-

Observation: 30% product formed, then reaction stops. Starting material remains.

-

Diagnosis: Catalyst poisoning by the product or quinoline N1.

-

Fix: Add a second charge of catalyst (1 mol%) after 4 hours. Alternatively, switch base to LHMDS (1.0 M in THF) at 65°C if functional groups are base-sensitive.

Regioselectivity Verification

-

Risk: Did the coupling occur at the exocyclic amine (-NH2) or the endocyclic Nitrogen?

-

Validation: Check 1H NMR.

-

Product: The NH proton should appear as a singlet (often broad) between 8.0–10.0 ppm.

-

N-Arylation of Ring (Wrong Product): Significant shift in the quinoline ring protons due to loss of aromaticity or formation of a salt-like species.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. [Link]

-

Fors, B. P., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6] Reaction intermediates and structure-activity relationships in the formation of allylamines and arylamines from aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

Sources

- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Scientific Foundation: Why the 4-Position of Quinoline is Primed for SNAr

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the Quinoline 4-Position

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fusion of a benzene and a pyridine ring, exhibits a unique electronic landscape. The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), rendering these carbons electrophilic and susceptible to nucleophilic attack.[1][2]

The mechanism of an SNAr reaction on a halo-substituted quinoline proceeds through a two-step addition-elimination pathway.[3] The initial, and typically rate-determining, step is the attack of a nucleophile on the electron-deficient 4-position.[1] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[1] The stability of this intermediate is the key determinant of the reaction's feasibility.[1]

Crucially, when the attack occurs at the 4-position, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[1][4] This resonance stabilization significantly lowers the activation energy for the reaction, making the 4-position a highly favored site for nucleophilic substitution.[1][4] In contrast, attack at the 3-position does not allow for this charge delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly slower, or non-existent, reaction.[1][4]

Following the formation of the stable Meisenheimer complex, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the quinoline ring and yielding the 4-substituted product.

Diagram 1: Mechanism of SNAr at the Quinoline 4-Position

Caption: The two-step addition-elimination mechanism of SNAr at the 4-position of a halo-quinoline.

Critical Parameters Influencing Reaction Success

The efficiency and outcome of an SNAr reaction on the quinoline 4-position are governed by several interconnected factors. A thorough understanding of these parameters is essential for rational reaction design.

| Parameter | Influence on Reaction | Key Considerations & Examples |

| Nucleophile | The strength and nature of the nucleophile directly impact the reaction rate. | Strength: Stronger nucleophiles (e.g., thiolates, alkoxides, primary/secondary amines) react faster than weaker ones (e.g., water, alcohols).[3][5] Steric Hindrance: Bulky nucleophiles may react slower due to steric hindrance at the reaction center.[5] Examples: Amines are widely used to synthesize 4-aminoquinolines, a privileged scaffold in medicinal chemistry.[6] Thiols and alcohols are also common nucleophiles. |

| Leaving Group | The ability of the leaving group to depart influences the second step of the reaction. | Halides: The typical leaving group order for SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack in the rate-determining first step.[7] However, for some metal-catalyzed variations, the reactivity order can be inverted (I > Br > Cl).[6] Other Groups: Sulfonates (e.g., tosylates) can also serve as effective leaving groups. |

| Solvent | The solvent plays a crucial role in solvating the reactants and intermediates. | Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.[6][8] Protic Solvents: Alcohols can also be used, particularly when they also act as the nucleophile (e.g., in the synthesis of 4-alkoxyquinolines).[6] In some cases, aqueous conditions with additives like HPMC have been successfully employed for greener synthesis.[9] |

| Temperature | Reaction temperature affects the rate of reaction. | General Trend: Higher temperatures generally increase the reaction rate. Many SNAr reactions on 4-chloroquinolines require elevated temperatures (e.g., >120°C) to proceed at a reasonable rate.[6] Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[10] |

| Base | A base is often required to deprotonate the nucleophile or neutralize the acid formed during the reaction. | Choice of Base: The choice of base depends on the pKa of the nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, DIPEA), and strong bases like NaH for deprotonating alcohols and thiols.[8] |

| Catalysis | In some cases, catalysts can be employed to facilitate the reaction. | Acid Catalysis: The reaction of 4-chloroquinolines with weakly basic nucleophiles like 1,2,4-triazole can be significantly influenced by acid catalysis.[4] Metal Catalysis: While classic SNAr is metal-free, related cross-coupling reactions like the Buchwald-Hartwig amination can also be used to form C-N bonds at the 4-position, sometimes under milder conditions. Copper catalysts (e.g., CuI) can also be used to activate the C-X bond.[6] |

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the synthesis of 4-substituted quinolines. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Synthesis of a 4-Aminoquinoline Derivative

This protocol describes the reaction of 4,7-dichloroquinoline with a primary amine, a common route to antimalarial analogues.

Materials:

-

4,7-Dichloroquinoline

-

Primary amine (e.g., 4-aminophenol)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the primary amine (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Thioether Quinoline Derivative

This protocol details the synthesis of a 4-thioether substituted quinoline using a thiol nucleophile.

Materials:

-

4-Chloroquinoline

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0°C to form the sodium thiolate in situ.

-

Add a solution of 4-chloroquinoline (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Diagram 2: General Experimental Workflow for SNAr on Quinoline

Caption: A generalized workflow for the synthesis and purification of 4-substituted quinolines via SNAr.

Troubleshooting and Advanced Considerations

Low Yields:

-

Insufficient Reactivity: Consider switching to a more reactive leaving group (e.g., from 4-chloro to 4-fluoroquinoline), a stronger nucleophile, or a more effective solvent. Increasing the reaction temperature or employing microwave irradiation can also be beneficial.

-

Side Reactions: The quinoline nitrogen can be protonated under acidic conditions, which can affect reactivity. Ensure the appropriate base is used to maintain optimal conditions.

Regioselectivity:

-

While the 4-position is highly activated, substitution at the 2-position can sometimes occur, though it is generally less favored.[3] Careful analysis of the product mixture by NMR is crucial to confirm the desired regioselectivity.

Substituent Effects:

-

Electron-donating or -withdrawing groups on either the quinoline ring or the nucleophile can influence the reaction rate. Electron-withdrawing groups on the quinoline ring will further activate it towards nucleophilic attack, while electron-donating groups may have the opposite effect.

Conclusion

The nucleophilic aromatic substitution at the 4-position of quinoline is a robust and versatile reaction for the synthesis of a wide range of functionalized heterocycles. By understanding the underlying mechanistic principles and the key factors that govern the reaction, researchers can effectively design and execute synthetic strategies to access novel compounds for drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization in the laboratory.

References

-

Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecules, 30(7), 1234. Retrieved from [Link]

-

Mendoza-Sánchez, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. Retrieved from [Link]

-

Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

-

Gojmerac, A., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules, 23(11), 2765. Retrieved from [Link]

-

Mondal, S. (n.d.). QUINOLINE. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

All About Chemistry. (2020, October 26). Reactivity of Quinoline [Video]. YouTube. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 123-134. Retrieved from [Link]

-

University of Oxford. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Kappe, C. O., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 12(1), 234-240. Retrieved from [Link]

-

Sigman, M. S., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 4-Anilinoquinolines via Pd-Catalyzed Cross-Coupling

Target Scaffold: 7-Fluoro-6-methoxyquinolin-4-amine Application Domain: Kinase Inhibitor Development (EGFR/VEGFR) Document ID: AN-QZN-2026-02

Executive Summary

This guide details the synthetic utility of 7-Fluoro-6-methoxyquinolin-4-amine as a nucleophilic scaffold for the preparation of 4-anilinoquinolines. While traditional synthesis relies on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with anilines, this protocol focuses on the Buchwald-Hartwig Palladium-Catalyzed C-N Cross-Coupling .

This "reverse" approach—coupling the 4-aminoquinoline with aryl halides—is critical when:

-

The required aniline partner is unstable, toxic, or commercially unavailable.

-

The aryl partner is electron-rich (deactivating for SNAr).

-

Late-stage functionalization of complex aryl halides is required for Structure-Activity Relationship (SAR) libraries.

Strategic Rationale & Retrosynthesis

The 4-anilinoquinoline pharmacophore is the engine of several blockbuster kinase inhibitors, including Vandetanib and Gefitinib . The 7-fluoro-6-methoxy substitution pattern is essential for optimizing binding affinity within the ATP-binding pocket of EGFR/VEGFR kinases.

Why Use the 4-Amine Route?

Classically, these molecules are made by reacting 4-chloro-7-fluoro-6-methoxyquinoline with a substituted aniline. However, this SNAr reaction requires high temperatures and acidic conditions, which can degrade sensitive functional groups.

By utilizing 7-Fluoro-6-methoxyquinolin-4-amine as the starting material, researchers can employ mild Pd-catalyzed conditions to couple with a vast library of aryl bromides and iodides.

Figure 1: Retrosynthetic logic shifting from SNAr to Pd-Catalyzed C-N coupling.

Experimental Protocol: Buchwald-Hartwig Coupling

Objective: Coupling 7-Fluoro-6-methoxyquinolin-4-amine (1.0 equiv) with Aryl Bromides (1.2 equiv).

Materials & Reagents[1][2]

-

Scaffold: 7-Fluoro-6-methoxyquinolin-4-amine (>98% purity).

-

Electrophile: Functionalized Aryl Bromide.

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3].

-

Ligand: BrettPhos or XPhos . (See Optimization Table 4.1).

-

Base: Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu).

-

Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Loading (Glovebox preferred or rapid addition):

-

Add 7-Fluoro-6-methoxyquinolin-4-amine (1.0 mmol, 192 mg).

-

Add Aryl Bromide (1.2 mmol).

-

Add Cs2CO3 (2.0 mmol, 652 mg) [Use NaOtBu if substrate is base-stable].

-

Add Pd2(dba)3 (2 mol%, 18 mg).

-

Add BrettPhos (4 mol%, 43 mg).

-

-

Solvation & Degassing:

-